[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the oxadiazole ring, with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.
Reduction: Formation of various reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Oxadiazoles are known to exhibit antimicrobial, antifungal, and anticancer properties, and this compound may possess similar activities. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanol
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propane
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O4/c1-15-8-3-7(4-9(5-8)16-2)11-12-10(6-14)17-13-11/h3-5,14H,6H2,1-2H3 |
InChI Key |
HZMRHDHWQDMRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CO)OC |
Origin of Product |
United States |
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